![molecular formula C17H14ClN3OS B2714983 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-22-5](/img/structure/B2714983.png)
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, also known as 5-CPSMP, is a novel oxime compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a pyrazole ring, a carbaldehyde group and a sulfanyl group in its structure. This compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. These derivatives were obtained through esterification, hydrazination, salt formation, and cyclization. Among these compounds, 7b and 7i demonstrated certain anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.
Antitumor and Cytotoxic Activity
While not directly studied for this specific compound, related thiazoles have shown antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against human tumor cell lines . Although more research is needed, the structural similarities suggest that our compound might also possess similar properties.
Anti-Inflammatory Potential
Although not directly investigated for this compound, its structural features warrant exploration in the context of anti-inflammatory applications. Similar compounds have been synthesized and characterized for their anti-inflammatory activity . Further studies could reveal whether our compound exhibits similar effects.
Mechanism of Action
Target of action
The compound belongs to the class of pyrazoles and oximes. Pyrazoles are often used in the development of drugs and have been found to have various biological activities . Oximes are known to react with aldehydes and ketones to form more stable compounds .
Mode of action
Oximes, on the other hand, form through an essentially irreversible process as the adduct dehydrates .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Many bioactive compounds containing the pyrazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
(NE)-N-[[5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-21-17(23-15-10-6-5-9-14(15)18)13(11-19-22)16(20-21)12-7-3-2-4-8-12/h2-11,22H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGLIUQNFBUQNF-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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